2-(3-Bromo-2,6-difluorophenyl)acetonitrile

Description

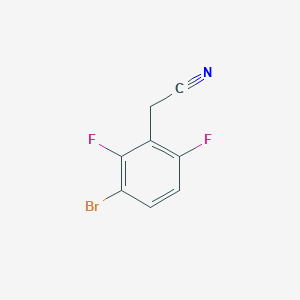

2-(3-Bromo-2,6-difluorophenyl)acetonitrile (CAS 1516081-14-3) is a halogenated aromatic nitrile with the molecular formula C₈H₄BrF₂N and a molecular weight of 232.03 g/mol . Its structure features a bromine atom at the 3-position and fluorine atoms at the 2- and 6-positions on the phenyl ring, with an acetonitrile group (-CH₂CN) attached to the benzylic carbon. Key identifiers include:

Predicted physicochemical properties include collision cross-section (CCS) values for various adducts, such as 145.1 Ų for [M+H]⁺ and 137.7 Ų for [M-H]⁻, indicating its molecular volume and polarity . The compound is commercially available as a powder, typically stored at room temperature, though safety data remain unpublished .

Properties

IUPAC Name |

2-(3-bromo-2,6-difluorophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF2N/c9-6-1-2-7(10)5(3-4-12)8(6)11/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWAMIZNQNATIKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)CC#N)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-2,6-difluorophenyl)acetonitrile typically involves the bromination and fluorination of a phenylacetonitrile precursor. One common method includes the reaction of 3-bromo-2,6-difluorobenzaldehyde with a suitable nitrile source under controlled conditions . The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and catalysts such as palladium or copper complexes to facilitate the halogenation process.

Industrial Production Methods

In industrial settings, the production of 2-(3-Bromo-2,6-difluorophenyl)acetonitrile may involve large-scale bromination and fluorination processes using automated reactors. These methods ensure high yield and purity of the final product. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-2,6-difluorophenyl)acetonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

Nucleophiles: Sodium methoxide, potassium tert-butoxide

Electrophiles: Alkyl halides, acyl chlorides

Catalysts: Palladium, copper complexes

Solvents: Dichloromethane, acetonitrile

Major Products Formed

The major products formed from these reactions include substituted phenylacetonitriles, biaryl compounds, and various halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its therapeutic potential. Its structural features suggest various applications:

- Anticancer Properties : Research indicates that compounds with similar structures can inhibit cancer cell proliferation. For instance, studies on fluorinated phenylacetonitriles have shown promising results against various cancer cell lines due to their ability to interact with specific biological targets .

- Targeted Drug Design : The introduction of bromine and fluorine atoms can significantly alter the pharmacokinetic properties of drugs. These halogen substitutions enhance lipophilicity and receptor binding affinity, making them suitable candidates for drug development targeting specific receptors like the epidermal growth factor receptor (EGFR) .

The compound's biological activities have been explored through various in vitro and in vivo studies:

- In Vitro Assays : Studies have demonstrated that 2-(3-bromo-2,6-difluorophenyl)acetonitrile exhibits varying degrees of cytotoxicity against different cancer cell lines. For example, compounds with similar difluorophenyl groups have shown enhanced activity against glioblastoma cells .

- Mechanistic Studies : The mechanisms by which this compound exerts its effects are under investigation. Initial findings suggest that it may inhibit certain kinases involved in tumor growth, thereby offering a pathway for developing novel anticancer therapies .

Case Study 1: Anticancer Activity

In a study examining the effects of fluorinated phenylacetonitriles on glioblastoma cell lines, 2-(3-bromo-2,6-difluorophenyl)acetonitrile was found to significantly reduce cell viability compared to non-fluorinated analogs. The half-maximal inhibitory concentration (IC50) was determined to be lower than that of traditional chemotherapeutics, indicating a potential for use in combination therapies .

Case Study 2: Structure-Activity Relationship

A structure-activity relationship (SAR) analysis was conducted to compare the efficacy of various halogenated phenylacetonitriles. The presence of both bromine and fluorine in the 2-(3-bromo-2,6-difluorophenyl)acetonitrile structure was linked to increased receptor binding affinity and improved pharmacological profiles compared to similar compounds lacking these substitutions .

Mechanism of Action

The mechanism of action of 2-(3-Bromo-2,6-difluorophenyl)acetonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine and fluorine atoms enhance its binding affinity and selectivity towards these targets. The compound can inhibit or activate certain biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Bromine Substitution Patterns

2-(4-Bromo-2,6-difluorophenyl)acetonitrile

- CAS : 537033-52-6

- Molecular Formula : C₈H₄BrF₂N

- Key Differences : Bromine is at the 4-position instead of the 3-position.

- Properties : Despite identical molecular weight, the positional isomerism alters electronic effects. The 4-bromo derivative has a distinct SMILES (C(C#N)c1c(cc(cc1F)Br)F) and CCS profile, suggesting differences in chromatographic retention and reactivity .

- Applications : Used as a building block in Suzuki-Miyaura cross-coupling reactions due to compatibility with boronic acid partners .

2-(3-Bromo-4-fluorophenyl)acetonitrile

- CAS : 501420-63-9

- Molecular Formula : C₈H₅BrFN

- Key Differences : Contains one fewer fluorine atom (fluorine at 4-position, bromine at 3-position).

- Properties: Reduced halogenation decreases molecular weight (218.04 g/mol) and likely enhances solubility in nonpolar solvents. Structural similarity score: 0.86 compared to the target compound .

Halogen-Substituted Analogues

2-Bromo-4,6-difluorophenylacetic Acid

- CAS : 883502-07-6

- Molecular Formula : C₈H₅BrF₂O₂

- Key Differences : Replaces the nitrile (-CN) group with a carboxylic acid (-COOH).

- Properties : Increased polarity due to the carboxylic acid moiety, making it more water-soluble. Used in medicinal chemistry for prodrug synthesis .

3-Bromo-2,6-difluorophenylboronic Acid

Functional Group Variants

5-Bromo-2,4-difluorophenol

- CAS : 355423-48-2

- Molecular Formula : C₆H₃BrF₂O

- Key Differences : Hydroxyl (-OH) group instead of acetonitrile.

Table 1: Key Parameters of Selected Compounds

Biological Activity

2-(3-Bromo-2,6-difluorophenyl)acetonitrile is an organic compound with potential biological activity. This article discusses its pharmacological properties, mechanisms of action, and relevant case studies, supported by empirical data and research findings.

- IUPAC Name : 2-(3-Bromo-2,6-difluorophenyl)acetonitrile

- Molecular Formula : C9H6BrF2N

- Molecular Weight : 232.06 g/mol

- CAS Number : 537033-52-6

Biological Activity Overview

Research has indicated that compounds similar to 2-(3-Bromo-2,6-difluorophenyl)acetonitrile exhibit a range of biological activities, particularly in the context of cancer treatment and enzyme inhibition.

The biological activity of this compound may involve:

- Inhibition of Kinases : Similar compounds have shown selective inhibition of kinases such as JAK2 and FLT3, which are critical in various signaling pathways associated with cancer proliferation and survival .

- Cell Proliferation Inhibition : Studies indicate that derivatives can significantly inhibit cell proliferation in various cancer cell lines, suggesting a potential role in anticancer therapy .

Case Studies and Research Findings

-

Inhibitory Effects on Cancer Cell Lines

- A study demonstrated that compounds with similar structures exhibited IC50 values as low as 0.013 nM against CDK2 and JAK2, indicating potent inhibitory effects on cell proliferation in leukemia models .

- Another investigation found that related compounds effectively inhibited growth in multiple cancer cell lines, including colon (HCT-116) and prostate (DU145) cancers, with significant tumor growth inhibition observed in mouse models .

- Selectivity and Pharmacokinetics

Data Tables

| Compound | Target Kinase | IC50 (nM) | Cell Line Tested | Effect |

|---|---|---|---|---|

| Compound 3c | JAK2 | 23 | BaF3 | Significant inhibition |

| Compound 3d | CDK2 | 0.013 | HL-60 | Potent growth inhibition |

| 2-(3-Bromo-2,6-difluorophenyl)acetonitrile | TBD | TBD | TBD | TBD |

Q & A

Q. What are common synthetic routes for preparing 2-(3-bromo-2,6-difluorophenyl)acetonitrile?

The compound is typically synthesized via nucleophilic substitution or transition-metal-catalyzed coupling reactions. A key step involves introducing the bromo and fluoro substituents regioselectively on the phenyl ring. For example, bromination at the 3-position of a pre-functionalized 2,6-difluorophenyl precursor can be achieved using N-bromosuccinimide (NBS) under controlled conditions. The acetonitrile group is often introduced via cyanoethylation or substitution of a halide with cyanide .

Q. How can purity and structural integrity be validated for this compound?

Basic characterization includes nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm substituent positions and integration ratios. Infrared (IR) spectroscopy verifies the nitrile group (C≡N stretch ~2200–2250 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular weight. Recrystallization in polar aprotic solvents (e.g., acetonitrile) is a standard purification method .

Q. What safety precautions are critical when handling this compound?

The compound is classified as harmful (H302, H315, H319, H335) and flammable (H226). Use personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat. Work in a fume hood to avoid inhalation. Store at 0–6°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How can regioselectivity challenges during bromination be addressed in the synthesis?

The 3-bromo substitution on a 2,6-difluorophenyl ring is sterically and electronically challenging. Computational modeling (DFT) can predict reactive sites, while directing groups (e.g., meta-directing fluorine atoms) may guide bromine placement. Alternatively, using bulky catalysts in Pd-mediated C–H activation can improve selectivity. Validate outcomes via 2D NMR (NOESY) to confirm substituent positions .

Q. What advanced techniques resolve contradictions in spectroscopic data interpretation?

Overlapping signals in ¹H NMR due to fluorine coupling can be resolved using ¹⁹F-¹H heteronuclear correlation spectroscopy. For ambiguous NOE interactions, X-ray crystallography (using SHELX programs for refinement) provides definitive structural confirmation .

Q. How does the electronic nature of the substituents influence reactivity in cross-coupling reactions?

The electron-withdrawing fluorine and bromine atoms activate the phenyl ring toward electrophilic substitution but deactivate it toward nucleophilic attack. In Suzuki-Miyaura couplings, the bromo group serves as a leaving group, while fluorine stabilizes intermediates via resonance. Optimize reaction conditions (e.g., Pd catalyst loading, base strength) to balance reactivity and byproduct formation .

Q. What strategies mitigate hydrolysis of the nitrile group under acidic/basic conditions?

The nitrile group is susceptible to hydrolysis, forming carboxylic acids (e.g., 2-(4-bromo-2,6-difluorophenyl)acetic acid, as seen in related compounds). Stabilize the nitrile by using anhydrous solvents, inert atmospheres, and avoiding prolonged exposure to strong acids/bases. Monitor reactions via TLC or in situ IR to detect early hydrolysis .

Q. How can computational modeling predict the compound’s applications in medicinal chemistry?

Density functional theory (DFT) calculates bond dissociation energies and frontier molecular orbitals to assess stability and reactivity. Molecular docking studies evaluate interactions with biological targets (e.g., kinase inhibitors). Compare with analogs like 2-(3,5-difluorophenyl)acetonitrile to identify structure-activity relationships (SAR) .

Methodological Tables

Table 1. Key Spectroscopic Data for Structural Validation

| Technique | Expected Data for Target Compound | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 4.15 (s, 2H, CH₂CN), 7.20–7.40 (m, 2H) | |

| ¹⁹F NMR | δ -110 to -115 (m, 2F) | |

| IR | 2245 cm⁻¹ (C≡N stretch) |

Table 2. Hazard Classification and Mitigation

| Hazard Code | Risk Description | Mitigation Strategy |

|---|---|---|

| H302 | Harmful if swallowed | Use PPE; avoid ingestion |

| H315/H319 | Skin/eye irritation | Lab coat; eyewash station |

| H335 | Respiratory irritation | Fume hood; respirator if needed |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.